
木质素磺酸钙
描述
Calcium lignosulfonate is a granulating agent for limestone and ores, compaction aid for coal and metal wastes, and dispersing agent for gypsum and clay slurries.
科学研究应用
促进植物生长
木质素磺酸钙已被报道可提高香草兰的芽增殖。它增强了几种重要的细胞代谢,如光合作用、蛋白质合成、三羧酸循环、糖酵解、糖异生和碳水化合物合成。 它还能提高植物芽中的RuBisCO活性、己糖激酶活性、异柠檬酸脱氢酶活性、总碳水化合物含量、谷氨酸合成酶活性以及总蛋白含量 .
促进养分吸收
木质素磺酸钙处理可提高几种营养离子含量,特别是钙离子和钠离子含量。 它还通过调节信号分子(如活性氧和钙离子)来维持细胞稳态水平 .
土壤酸化改良
木质素磺酸钙是一种廉价且环保的化合物,利用其独特的无机和有机官能团同时改良酸性土壤。 它能显著提高土壤pH值、交换性Ca2+、阳离子交换容量、有机碳含量,并降低交换性酸度,特别是交换性Al3+含量 .
提高肥料效率
木质素磺酸盐作为螯合剂在肥料生产和土壤性质改良中的应用已变得越来越明显。 在肥料中添加离子螯合木质素磺酸盐可以加速金属离子向植物的转移,并减少地下水中微量元素的污染 .
作为生长素保护剂
离子螯合木质素磺酸盐也可以作为生长素保护剂,增强内源生长素的产生,产生更多的根系,以改善植物对微量元素的吸收,促进植物生长 .
工业应用
木质素磺酸盐已用作水溶液或凝胶的改性剂、胶体溶液的稳定剂、分散剂、增塑剂、表面活性剂、粘合剂、钻井乳化液和水泥掺合料 .
作用机制
Calcium Lignosulfonate, also known as Lignosulfonic acid, calcium salt, or calcium;3-(2-hydroxy-3-methoxyphenyl)-2-[2-methoxy-4-(3-sulfonatopropyl)phenoxy]propane-1-sulfonate, is a complex polymer derived from the waste products of the paper industry . It has been utilized in various applications due to its unique properties and eco-friendly nature .
Target of Action
Calcium Lignosulfonate primarily targets cellular metabolism and nutrient uptake in plants . It has been reported to enhance shoot multiplication in Vanilla planifolia by modulating physiological and biochemical responses .
Mode of Action
Calcium Lignosulfonate interacts with its targets by enhancing several important cellular metabolisms such as photosynthesis, protein synthesis, Krebs cycle, glycolysis, gluconeogenesis, and carbohydrate synthesis . It increases Rubisco activity, hexokinase activity, isocitrate dehydrogenase activity, total carbohydrate content, glutamate synthase activity, and total protein content in plant shoots . This suggests that Calcium Lignosulfonate enhances shoot growth via upregulation of cellular metabolism .
Biochemical Pathways
Calcium Lignosulfonate affects various biochemical pathways. The proteome profile of Calcium Lignosulfonate-treated plants showed enhancement of several important cellular metabolisms such as photosynthesis, protein synthesis, Krebs cycle, glycolysis, gluconeogenesis, and carbohydrate synthesis . It also plays a role in maintaining cellular homeostasis through the regulation of signaling molecules such as reactive oxygen species and calcium ions .
Result of Action
The application of Calcium Lignosulfonate results in enhanced shoot multiplication in Vanilla planifolia Andrews by stimulating nutrient uptake, inducing cell metabolism, and regulating cell homeostasis . It also increases the contents of several nutrient ions, especially calcium and sodium ions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Calcium Lignosulfonate. For instance, it has been used to amend acid soil, utilizing its unique organic and inorganic functional moieties simultaneously . It is also known to be biodegradable and may be hazardous to the environment, thus water bodies should be given special attention .
生化分析
Biochemical Properties
Calcium Lignosulfonate has been reported to enhance shoot multiplication in Vanilla planifolia . The proteome profile of Calcium Lignosulfonate-treated plants showed enhancement of several important cellular metabolisms such as photosynthesis, protein synthesis, Krebs cycle, glycolysis, gluconeogenesis, and carbohydrate synthesis . Further biochemical analysis recorded that Calcium Lignosulfonate increased Rubisco activity, hexokinase activity, isocitrate dehydrogenase activity, total carbohydrate content, glutamate synthase activity, and total protein content in plant shoot . This suggests the role of Calcium Lignosulfonate in enhancing shoot growth via upregulation of cellular metabolism .
Cellular Effects
Calcium Lignosulfonate treatment elevated the contents of several nutrient ions especially calcium and sodium ions . In addition, it successfully maintained the cellular homeostasis level through the regulation of signaling molecules such as reactive oxygen species and calcium ions . These results demonstrated that the Calcium Lignosulfonate treatment can enhance shoot multiplication in Vanilla planifolia Andrews by stimulating nutrient uptake, inducing cell metabolism, and regulating cell homeostasis .
Molecular Mechanism
The molecular mechanism of Calcium Lignosulfonate involves its strong reaction with the Ca sites on dolomite . In addition, there is a hydrogen bond between Calcium Lignosulfonate and dolomite, which further prevents the adsorption of collectors . This suggests that Calcium Lignosulfonate can separate dolomite and apatite .
Temporal Effects in Laboratory Settings
Stability studies of Calcium Lignosulfonate as a component of a formulation with ß-carotene (48 weeks) and in a ß-carotene-containing product form in a non-pasteurized, non-carbonated soft drink (3 months) all support the intended uses .
Dosage Effects in Animal Models
While there is no specific information available on the dosage effects of Calcium Lignosulfonate in animal models, it is generally considered safe for chickens for fattening, laying hens, pigs for fattening and cattle for fattening at a maximum concentration of 10,000 mg/kg complete feed .
Metabolic Pathways
The metabolic pathways of Calcium Lignosulfonate involve several important cellular metabolisms such as photosynthesis, protein synthesis, Krebs cycle, glycolysis, gluconeogenesis, and carbohydrate synthesis .
Transport and Distribution
Calcium Lignosulfonate is soluble in water, but practically insoluble in organic solvents . It exhibits a weight-average molecular weight in the range of 40,000 to 65,000 with greater than 90% ranging from 1,000 to 250,000 .
属性
IUPAC Name |
calcium;3-(2-hydroxy-3-methoxyphenyl)-2-[2-methoxy-4-(3-sulfonatopropyl)phenoxy]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O10S2.Ca/c1-28-18-7-3-6-15(20(18)21)12-16(13-32(25,26)27)30-17-9-8-14(11-19(17)29-2)5-4-10-31(22,23)24;/h3,6-9,11,16,21H,4-5,10,12-13H2,1-2H3,(H,22,23,24)(H,25,26,27);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAGRZNBULDMBW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CC(CS(=O)(=O)[O-])OC2=C(C=C(C=C2)CCCS(=O)(=O)[O-])OC.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24CaO10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8061-52-7 | |
| Record name | Calcium lignosulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008061527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lignosulfonic acid, calcium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lignosulfonic acid, calcium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does calcium lignosulfonate function as a water reducer in cementitious materials?
A1: Calcium lignosulfonate acts as an anionic polymeric surfactant. [] It adsorbs onto the surface of cement particles, increasing their negative charge and causing electrostatic repulsion. [, ] This enhances the dispersion of cement particles, reducing the amount of water needed for desired workability. [, ]
Q2: How does calcium lignosulfonate interact with expansive soils?
A3: Calcium lignosulfonate, when added to expansive soils, helps reduce their swelling potential. [] It decreases the soil's water-holding capacity and increases its strength. [] This improvement is attributed to the interaction of calcium lignosulfonate with clay particles, modifying the soil's microstructure. []
Q3: What is the molecular formula and weight of calcium lignosulfonate?
A3: Calcium lignosulfonate, being a complex polymer derived from lignin, does not have a single defined molecular formula or weight. Its composition varies depending on the source of lignin and the conditions of the pulping process.
Q4: What spectroscopic techniques are used to characterize calcium lignosulfonate?
A5: Several spectroscopic techniques are employed to characterize calcium lignosulfonate:* FT-IR (Fourier Transform Infrared Spectroscopy): Used to identify functional groups present in calcium lignosulfonate, such as sulfonic acid groups, phenolic hydroxyl groups, and methoxy groups. [, , , , , ]* 1H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Provides information about the hydrogen environments in calcium lignosulfonate, aiding in the understanding of its structure and modifications. []* UV-Vis Spectroscopy (Ultraviolet-Visible Spectroscopy): Used to study the aromatic structure of calcium lignosulfonate and its changes upon modification. []
Q5: How do modifications to calcium lignosulfonate impact its properties?
A10: Modifications, such as grafting with acrylic acid and maleic anhydride, can significantly alter the properties of calcium lignosulfonate. [, ] These modifications can enhance its water-reducing capacity, reduce foaming, and improve its performance as a superplasticizer in concrete. [, ] Oxidative degradation using hydrogen peroxide can increase its phenolic content and reactivity. []
Q6: What factors affect the stability of calcium lignosulfonate?
A11: The stability of calcium lignosulfonate can be influenced by factors such as pH, temperature, and the presence of oxidizing agents. For instance, oxidative degradation by hydrogen peroxide can lead to changes in its molecular weight and chemical structure. []
Q7: Are there any formulation strategies to improve the stability or performance of calcium lignosulfonate?
A12: Yes, several studies have investigated formulation strategies to improve the properties of calcium lignosulfonate:* Grafting: Grafting with monomers like acrylic acid, maleic anhydride, and polyethylene glycol can enhance its water-reducing capacity, reduce foaming, and improve its overall performance as a superplasticizer. [, , ]* Oxidation: Oxidative degradation using hydrogen peroxide can increase its phenolic content, potentially enhancing its reactivity and suitability for specific applications. []
Q8: Are there specific SHE (Safety, Health, and Environment) regulations regarding the use of calcium lignosulfonate?
A8: While calcium lignosulfonate is generally considered a safe and environmentally benign material, specific SHE regulations governing its use may vary depending on the region and application. It's essential to consult relevant safety data sheets and local regulations for comprehensive guidance.
Q9: What is known about the ADME (absorption, distribution, metabolism, excretion) of calcium lignosulfonate?
A9: As calcium lignosulfonate is not a pharmaceutical compound, information regarding its ADME properties is not typically investigated.
Q10: Have there been any studies investigating the in vivo effects of calcium lignosulfonate?
A15: While in vivo studies specifically focusing on the therapeutic effects of calcium lignosulfonate are limited, research has explored its application in animal feed. One study evaluated the effects of calcium lignosulfonate-treated soybean meal as a source of rumen-protected protein in dairy cattle. [] The study found that the treatment successfully reduced ruminal protein degradation, indicating its potential as a feed additive. []
Q11: What analytical techniques are used to quantify calcium lignosulfonate?
A16: Quantitative analysis of calcium lignosulfonate can be challenging due to its complex nature. Common techniques include:* Gravimetric Analysis: Measures the weight of the solid residue after drying a known volume of the solution. []* Titration: Can be used to determine the sulfonic acid group content, which can indirectly estimate the amount of calcium lignosulfonate.
Q12: What is the environmental impact of calcium lignosulfonate?
A17: Calcium lignosulfonate is generally considered to be environmentally benign. It is biodegradable and poses minimal risks to the environment. [, ]
Q13: How does the molecular weight of calcium lignosulfonate affect its solubility in water?
A18: The solubility of calcium lignosulfonate in water decreases with increasing molecular weight. Higher molecular weight fractions tend to be less soluble. []
Q14: What are some alternatives to calcium lignosulfonate as a water reducer in concrete?
A14: Several alternatives to calcium lignosulfonate as a water reducer in concrete include:* Sulfonated Melamine Formaldehyde Condensate (SMF): Offers excellent water reduction and workability retention.* Polycarboxylate Ether (PCE):: Provides high water reduction with low dosage requirements.* Modified Lignosulfonates: Chemically modified lignosulfonates with improved performance characteristics.
Q15: How is calcium lignosulfonate waste managed?
A15: Calcium lignosulfonate, being a byproduct of the wood pulping industry, is often reused or recycled in various applications. It can be used as a dispersant, binder, or soil stabilizer. Proper waste management practices should be employed to minimize its environmental impact.
Q16: What are some essential resources for researching calcium lignosulfonate?
A16: Key resources for research on calcium lignosulfonate include:* Analytical Instruments: FT-IR, NMR, UV-Vis spectrometers, and other analytical tools for characterization.* Materials Testing Equipment: Instruments for measuring the properties of cementitious materials, soils, and other relevant materials. * Databases and Publications: Access to scientific literature, patents, and databases containing information on lignin and its derivatives.
Q17: When was calcium lignosulfonate first recognized for its potential applications?
A17: The use of lignosulfonates, including calcium lignosulfonate, dates back to the early 20th century, coinciding with the development of the sulfite pulping process. Its application as a binder, dispersant, and dust control agent gained traction in various industries.
Q18: What are some examples of cross-disciplinary applications of calcium lignosulfonate?
A23: Calcium lignosulfonate finds applications across diverse fields, highlighting its versatility:* Construction Industry: Used as a water reducer and plasticizer in concrete and other cementitious materials. [, , , , , , , , , , ]* Agriculture: Explored as a soil stabilizer to improve the properties of expansive soils. []* Animal Feed: Investigated as a potential source of rumen-protected protein in livestock feed. []* Environmental Remediation: Can be utilized in dust control and soil stabilization applications. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


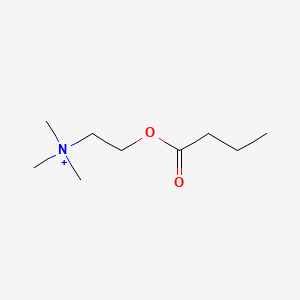
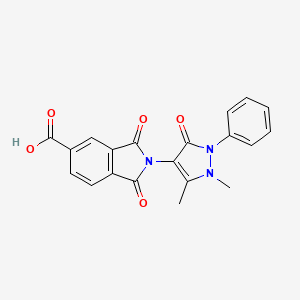

![2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid](/img/structure/B1668145.png)
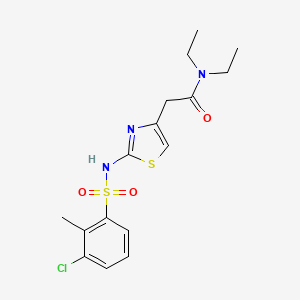
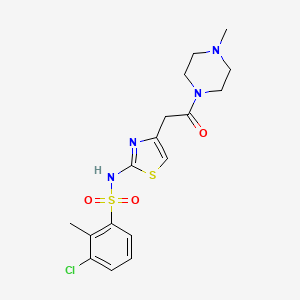
![4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione](/img/structure/B1668148.png)

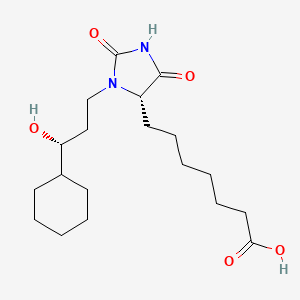
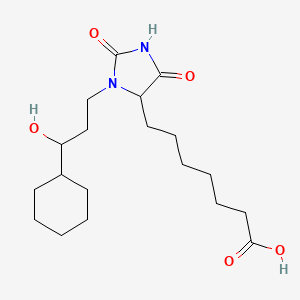
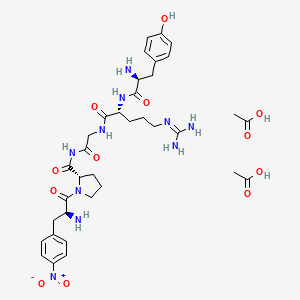
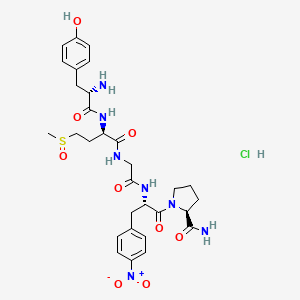
![5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668161.png)

